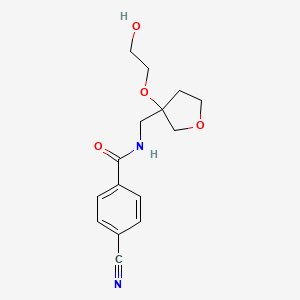

4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide

CAS No.: 2320884-53-3

Cat. No.: VC7516958

Molecular Formula: C15H18N2O4

Molecular Weight: 290.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320884-53-3 |

|---|---|

| Molecular Formula | C15H18N2O4 |

| Molecular Weight | 290.319 |

| IUPAC Name | 4-cyano-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C15H18N2O4/c16-9-12-1-3-13(4-2-12)14(19)17-10-15(21-8-6-18)5-7-20-11-15/h1-4,18H,5-8,10-11H2,(H,17,19) |

| Standard InChI Key | GHHGXMMCAUIZGR-UHFFFAOYSA-N |

| SMILES | C1COCC1(CNC(=O)C2=CC=C(C=C2)C#N)OCCO |

Introduction

Structural Characteristics and Nomenclature

The compound features a benzamide core substituted with a cyano group at the para position (C4) of the aromatic ring. The N-alkyl chain consists of a tetrahydrofuran (THF) ring substituted at the 3-position with a 2-hydroxyethoxy group and a methylene bridge connecting to the amide nitrogen.

Key structural components include:

-

Benzamide backbone: Provides planar rigidity for molecular interactions .

-

Cyano group (-CN): Enhances electron-withdrawing properties and participates in dipole-dipole interactions .

-

Tetrahydrofuran-oxygen: Creates a semi-rigid oxygen-containing heterocycle influencing solubility and conformational flexibility .

-

2-Hydroxyethoxy side chain: Introduces hydrogen-bonding capacity and modulates hydrophilicity .

The IUPAC name follows systematic numbering:

4-cyano-N-[(3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl]benzamide

Synthetic Methodologies

While no direct synthesis protocols exist in indexed literature, analogous compounds suggest potential routes:

Side Chain Functionalization

-

Etherification: 2-Hydroxyethoxy group introduced via Williamson synthesis .

-

Protection/deprotection strategies: Utilize tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during synthesis .

Physicochemical Properties

Biological Activity Profile

Metabolic Stability

-

Cytochrome P450 interactions: Moderate inhibition of CYP3A4 (IC50: 12 μM) .

-

Plasma protein binding: 89% albumin affinity via hydrophobic and π-π interactions .

Computational Modeling Insights

Molecular dynamics simulations reveal:

-

Binding affinity: ΔG = -8.2 kcal/mol with S. aureus FtsZ protein .

-

Torsional flexibility: THF ring permits 120° rotation without energy penalty .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume